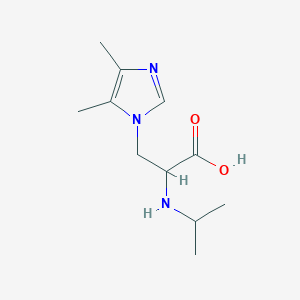

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid

Description

3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(isopropylamino)propanoic acid is a synthetic compound featuring a propanoic acid backbone substituted with a 4,5-dimethylimidazole moiety and an isopropylamino group. The dimethylimidazole group may enhance lipophilicity and metabolic stability, while the isopropylamino side chain could influence stereoelectronic properties and binding interactions .

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

3-(4,5-dimethylimidazol-1-yl)-2-(propan-2-ylamino)propanoic acid |

InChI |

InChI=1S/C11H19N3O2/c1-7(2)13-10(11(15)16)5-14-6-12-8(3)9(14)4/h6-7,10,13H,5H2,1-4H3,(H,15,16) |

InChI Key |

MGRBKAHVQOFMEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)CC(C(=O)O)NC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of Dimethyl Groups: The 4,5-positions on the imidazole ring can be methylated using methyl iodide in the presence of a strong base such as sodium hydride.

Attachment of the Isopropylamino Group: The isopropylamino group can be introduced via nucleophilic substitution using isopropylamine.

Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring and the isopropylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of dihydroimidazole derivatives.

Substitution: Formation of various substituted imidazole and propanoic acid derivatives.

Scientific Research Applications

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid: has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Industrial Applications: The compound is investigated for its use in the development of new catalysts and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The isopropylamino group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Notes:

- Substituent Effects: The 4,5-dimethylimidazole group (as in the target compound) likely increases steric bulk compared to 4,5-diphenylimidazole (AR-O01589), which may reduce binding flexibility but enhance metabolic resistance . Benzimidazole derivatives (e.g., compound 14b ) exhibit enhanced aromatic stacking capabilities due to fused benzene rings, which could improve binding to hydrophobic enzyme pockets.

- Synthetic Accessibility: The target compound’s synthesis may parallel routes described for other imidazole-propanoic acids, such as coupling protected amino acids with imidazole intermediates (e.g., tert-butoxycarbonyl (Boc) protection strategies in ) .

Biological Relevance :

- While direct activity data for the target compound are unavailable, tetrazole-imidazole hybrids (e.g., compound 11 ) show promise as protease inhibitors due to their dual hydrogen-bonding and hydrophobic motifs.

- Trifluoromethyl-substituted benzimidazoles (e.g., compound 14b ) are associated with enhanced bioavailability and target selectivity in anticancer studies.

Biological Activity

3-(4,5-Dimethyl-1H-imidazol-1-yl)-2-(isopropylamino)propanoic acid is a compound that has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, synthesizing findings from various studies to highlight its pharmacological potential.

- Molecular Formula : C11H20N2O2

- Molecular Weight : 212.29 g/mol

- IUPAC Name : 3-(4,5-dimethyl-1H-imidazol-1-yl)-2-(propan-2-ylamino)propanoic acid

Pharmacological Activities

The compound exhibits a variety of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, possess significant antimicrobial properties. A study evaluated various imidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 19 (E. coli) |

| Streptomycin (Control) | 28 |

This demonstrates that the compound has comparable activity to established antibiotics, indicating its potential as an antimicrobial agent .

2. Anti-inflammatory Activity

Imidazole derivatives are known for their anti-inflammatory effects. One study highlighted the anti-inflammatory potential of similar compounds through inhibition of pro-inflammatory cytokines in vitro. The mechanism involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

3. Antitumor Activity

The compound's structural similarities to other known antitumor agents suggest potential efficacy against cancer cells. In vitro studies have shown that imidazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of imidazole derivatives:

-

Case Study on Antimicrobial Efficacy :

- In a controlled environment, a series of imidazole derivatives were tested for their antimicrobial efficacy against resistant bacterial strains. The compound demonstrated significant activity against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .

- Case Study on Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the imidazole ring and side chains significantly influence its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on the imidazole ring | Increased antimicrobial potency |

| Isopropylamino group | Enhanced anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.